molecular formula C17H23FN4O5S B2369740 1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 2034320-34-6

1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2369740
CAS No.: 2034320-34-6
M. Wt: 414.45
InChI Key: RMWLOMNNACKYAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 6-ethyl-5-fluoropyrimidine with pyrrolidin-1-ylsulfonyl chloride. Subsequent steps involve nucleophilic substitution reactions, followed by cyclization to form the piperidine-2,6-dione ring structure.

Industrial Production Methods

Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can alter the functional groups, leading to the formation of different derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound's structure, resulting in diverse derivatives.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.

Biology

Biologically, it may be investigated for its potential effects on cellular processes and its interactions with biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in targeting specific pathways or receptors.

Industry

Industrially, it might be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((3-((6-Ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

  • 1-(2-((3-((6-Propyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Uniqueness

What sets 1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione apart from its analogs is its specific substituents which confer unique reactivity patterns and potential biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

1-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O5S/c1-2-13-16(18)17(20-11-19-13)27-12-6-7-21(10-12)28(25,26)9-8-22-14(23)4-3-5-15(22)24/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWLOMNNACKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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